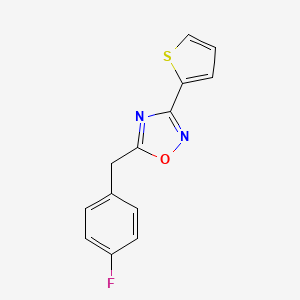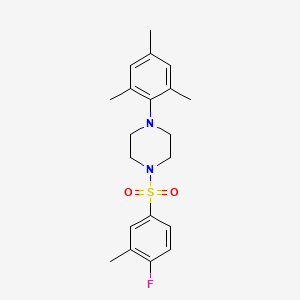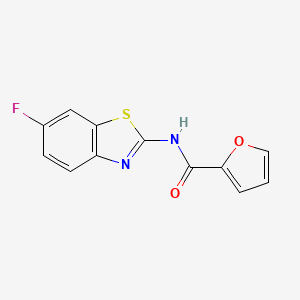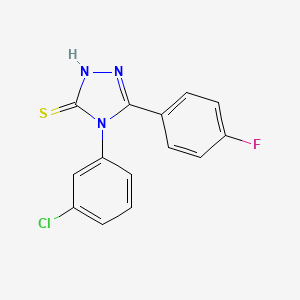![molecular formula C22H22N4S3 B11497022 7-(azepan-1-yl)-3-benzyl-5-(thiophen-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11497022.png)
7-(azepan-1-yl)-3-benzyl-5-(thiophen-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(AZEPAN-1-YL)-3-BENZYL-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a complex heterocyclic compound that features a thiazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(AZEPAN-1-YL)-3-BENZYL-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions. One common synthetic route includes the Thorpe–Ziegler reaction, followed by Iodine-catalyzed dehydrogenative condensation, oxidation of sulfide, and nucleophilic substitution . These reactions require precise control of conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often incorporate purification steps such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
7-(AZEPAN-1-YL)-3-BENZYL-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iodine, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
7-(AZEPAN-1-YL)-3-BENZYL-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase I.
Biological Studies: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(AZEPAN-1-YL)-3-BENZYL-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication . This inhibition leads to DNA damage and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-amino-5-arylthiazolo[4,5-d]pyrimidin-7(6H)-ones share a similar thiazole-pyrimidine structure.
Pyrano[2,3-d]thiazoles: These compounds also feature a fused thiazole ring and exhibit similar biological activities.
Uniqueness
7-(AZEPAN-1-YL)-3-BENZYL-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is unique due to the presence of the azepane and benzyl groups, which may enhance its biological activity and specificity compared to other thiazole derivatives.
Properties
Molecular Formula |
C22H22N4S3 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
7-(azepan-1-yl)-3-benzyl-5-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C22H22N4S3/c27-22-26(15-16-9-4-3-5-10-16)21-18(29-22)20(25-12-6-1-2-7-13-25)23-19(24-21)17-11-8-14-28-17/h3-5,8-11,14H,1-2,6-7,12-13,15H2 |
InChI Key |
WAKBBCWLYOPTFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC3=C2SC(=S)N3CC4=CC=CC=C4)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-adamantyl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11496956.png)
![6-(pyridin-2-ylmethyl)-2-sulfanyl-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11496963.png)
![2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B11496971.png)
![2'-amino-1'-(3-fluorophenyl)-5-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11496974.png)
![7,7-dimethyl-4-(thiophen-3-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11496978.png)

![1-(1-Benzofuran-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}propan-1-one](/img/structure/B11496987.png)

![2-Amino-4-(3-fluorophenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile](/img/structure/B11496997.png)
![6-(benzylamino)-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B11496999.png)


![1-(1-Benzofuran-2-yl)-3-[(4-methoxyphenyl)amino]propan-1-one](/img/structure/B11497020.png)
